REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([CH3:13])[C:10]2[NH:9][C:8](=[O:14])[C:7]3[S:15][CH:16]=[CH:17][C:6]=3[C:5]=2[CH:4]=1.[Br:18]N1C(=O)CCC1=O>>[Br:18][C:4]1[C:5]2[C:6]3[CH:17]=[CH:16][S:15][C:7]=3[C:8](=[O:14])[NH:9][C:10]=2[C:11]([CH3:13])=[CH:12][C:3]=1[O:2][CH3:1]
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Name
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8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
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Quantity
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6.4 g
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Type
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reactant
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Smiles
|
COC1=CC=2C3=C(C(NC2C(=C1)C)=O)SC=C3
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
BrC=1C=2C3=C(C(NC2C(=CC1OC)C)=O)SC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |